4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide
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Overview
Description
4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide is a complex organic compound characterized by its unique structural features, including a cyano group, a nitro group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-formyl-2-phenyl-1-ethenyl with a nitrile source under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The use of non-toxic cyanation agents and cyanide sources is preferred to minimize environmental and health risks .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it may interfere with the mitochondrial electron transport chain, preventing cells from using oxygen and leading to cellular toxicity .
Comparison with Similar Compounds
Similar Compounds
Hydrogen Cyanide: A simple cyanide compound with high toxicity.
Potassium Cyanide: Commonly used in industrial applications but highly toxic.
Sodium Nitroprusside: Used in medicine but contains cyanide ions.
Uniqueness
4-[(E)-2-Chloro-1-formyl-2-phenyl-1-ethenyl]-2-cyano-5-nitrophenyl cyanide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in research and industry, distinguishing it from simpler cyanide compounds .
Properties
Molecular Formula |
C17H8ClN3O3 |
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Molecular Weight |
337.7 g/mol |
IUPAC Name |
4-[(E)-1-chloro-3-oxo-1-phenylprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H8ClN3O3/c18-17(11-4-2-1-3-5-11)15(10-22)14-6-12(8-19)13(9-20)7-16(14)21(23)24/h1-7,10H/b17-15- |
InChI Key |
BLXVQSUBRDHYML-ICFOKQHNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C=O)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C=O)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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